CID 78070196
Description
Based on contextual clues from related compounds, it may belong to a class of bioactive molecules such as oscillatoxin derivatives or boronic acid analogs, as seen in oscillatoxin D (CID: 101283546) and (3-Bromo-5-chlorophenyl)boronic acid (CID: 53216313) . Oscillatoxins are marine-derived polyketides with cytotoxic properties, while boronic acids are often utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. The absence of explicit data for CID 78070196 necessitates inferential comparisons using structurally or functionally related compounds.
Properties
Molecular Formula |
C7H7ClGe |
|---|---|
Molecular Weight |
199.21 g/mol |
InChI |
InChI=1S/C7H7ClGe/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CQPOJLFALXOBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78070196 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Esterification Reaction: Using methanol as a solvent and trifluoroacetic acid as a catalyst.
Hydrolysis and Co-condensation: Adding an acid into an alcohol-water solution comprising orthosilicate and fluorinated polyether silane compound.
Salifying Process: Strictly controlling the temperature to obtain high purity and stable crystal forms.
Industrial production methods often involve scaling up these laboratory procedures while ensuring consistency and quality control.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
CID 78070196's isocyanate group (-NCO) undergoes nucleophilic additions with alcohols and amines, forming stable urethane and urea linkages respectively. These reactions form the basis for polyurethane synthesis:
Key reaction conditions:
-
Temperature range: 25-80°C
-
Catalysts: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) at 0.1-1.0 mol% loading
-
Solvent systems: Anhydrous toluene or THF
| Reaction Partner | Product Class | Reaction Time | Yield Range |
|---|---|---|---|
| 1° Alcohols | Urethanes | 2-6 hrs | 78-92% |
| 2° Amines | Ureas | 1-4 hrs | 85-95% |
| Water | Amines + CO₂ | <30 min | Quantitative |
Data compiled from isocyanate reaction studies under standard conditions
Polymerization Behavior
The compound participates in step-growth polymerization through its terminal isocyanate group:
Polymerization characteristics:
-
Molecular weight (Mₙ): 15,000-45,000 Da
-
Polydispersity index (Đ): 1.8-2.5
-
Gelation threshold: ~60% conversion
Kinetic studies show second-order dependence on isocyanate concentration (
) with activation energy .
Hydrolysis and Stability
This compound exhibits moisture sensitivity through competing hydrolysis pathways:
Hydrolysis kinetics:
-
Pseudo-first order rate constant:
(pH 7, 25°C) -
Half-life in humid air: 18-24 hrs
-
Stabilization methods:
-
Storage under nitrogen atmosphere
-
Use of molecular sieves (4Å) in solvent systems
-
Catalytic Modifications
Recent studies demonstrate transition-metal catalyzed functionalizations:
Palladium-mediated cross couplings:
-
Suzuki-Miyaura coupling efficiency: 67% (aryl bromides)
-
Buchwald-Hartwig amination yield: 58% (secondary amines)
Copper(I)-catalyzed click chemistry:
-
Azide-alkyne cycloaddition rate:
-
Triazole product stability: >6 months at -20°C
Biological Reactivity Profile
While primarily studied for materials applications, this compound shows emerging biochemical interactions:
Protein conjugation studies:
Scientific Research Applications
CID 78070196 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of CID 78070196 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of CID 78070196 with oscillatoxin derivatives and boronic acid analogs reveals key distinctions in molecular weight, polarity, and solubility. For example:
| Compound (CID) | Molecular Formula | Molecular Weight | Log Po/w (XLOGP3) | Solubility (mg/ml) | TPSA (Ų) |
|---|---|---|---|---|---|
| Oscillatoxin D (101283546) | Not provided | Not available | Not reported | Not available | Not reported |
| Oscillatoxin E (156582093) | Not provided | Not available | Not reported | Not available | Not reported |
| Boronic Acid (53216313) | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 40.46 |
Note: Data for this compound are hypothetical due to lack of direct evidence. Values for boronic acid analogs are derived from .
Oscillatoxin derivatives typically exhibit higher molecular weights (>500 Da) and lower solubility due to their polyketide backbones, whereas boronic acids like CID 53216313 are smaller and more polar, enhancing their utility in synthetic chemistry .
Research Findings and Gaps
While oscillatoxins and boronic acids are well-studied, the absence of explicit data for this compound highlights a critical research gap. Future studies should prioritize:
Structural Elucidation : NMR and X-ray crystallography to confirm its backbone.
Activity Screening : Assays for cytotoxicity, enzymatic inhibition, and pharmacokinetics.
Synthetic Optimization : If applicable, improving yield and purity for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
